Dipropan-2-yl(2-methoxyethyl)phosphoramidate
CAS No.: 35812-38-5
Cat. No.: VC18757940
Molecular Formula: C9H22NO4P
Molecular Weight: 239.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35812-38-5 |
|---|---|
| Molecular Formula | C9H22NO4P |
| Molecular Weight | 239.25 g/mol |
| IUPAC Name | N-di(propan-2-yloxy)phosphoryl-2-methoxyethanamine |
| Standard InChI | InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)10-6-7-12-5/h8-9H,6-7H2,1-5H3,(H,10,11) |
| Standard InChI Key | YISYJJIZQXNFCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OP(=O)(NCCOC)OC(C)C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Dipropan-2-yl(2-methoxyethyl)phosphoramidate features a tetracoordinated phosphorus atom bonded to:
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Two isopropoxy groups (–OCH(CH₃)₂)
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A 2-methoxyethylamine group (–NH–CH₂CH₂OCH₃)
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An oxygen atom completing the phosphoramidate structure.
The 2-methoxyethyl substituent introduces ether functionality, enhancing solubility in polar aprotic solvents such as acetonitrile and tetrahydrofuran. This solubility is critical for its use in solid-phase oligonucleotide synthesis, where reagent compatibility with non-aqueous environments is essential .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₂NO₄P |
| Molecular Weight | 239.25 g/mol |
| Solubility | Acetonitrile, THF, DCM |
| Stability | Stable under inert atmosphere |
| Storage Conditions | 2–8°C, desiccated |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of Dipropan-2-yl(2-methoxyethyl)phosphoramidate typically proceeds via a two-step phosphoramidite protocol :
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Phosphoramidite Formation:
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2-Methoxyethylamine reacts with phosphorus trichloride (PCl₃) in the presence of a base (e.g., triethylamine) to form the intermediate phosphoramidite chloride.
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Subsequent treatment with isopropanol yields the diisopropyl phosphoramidite precursor.
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Oxidation to Phosphoramidate:
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The phosphoramidite intermediate undergoes oxidation using aqueous iodine (I₂/H₂O) or tert-butyl hydroperoxide (TBHP) to form the final phosphoramidate product.
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This method achieves yields exceeding 85%, with purity >95% confirmed via HPLC.
Optimization Strategies
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Activation Agents: Tetrazole or 5-ethylthio-1H-tetrazole (ETT) are employed to protonate the phosphoramidite, enhancing electrophilicity for nucleophilic attack by the 5’-hydroxyl group of nucleosides .
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Solvent Systems: Anhydrous acetonitrile minimizes hydrolysis side reactions, critical for maintaining reaction efficiency.
Applications in Oligonucleotide Synthesis
Solid-Phase Synthesis
Dipropan-2-yl(2-methoxyethyl)phosphoramidate serves as a key phosphitylating agent in automated DNA/RNA synthesizers. Its reactivity profile enables:
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Stepwise Coupling: Each cycle adds a nucleotide to the growing oligonucleotide chain with >99% coupling efficiency .
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Compatibility with Sensitive Nucleobases: The mild oxidation conditions (e.g., iodine/water) prevent depurination of adenine and guanine residues .
Table 2: Comparison of Phosphoramidate Reactivity
| Reagent | Coupling Efficiency | Oxidation Stability |
|---|---|---|
| Diisopropyl Phosphoramidite | 98% | High |
| 2-Cyanoethyl Phosphoramidite | 95% | Moderate |
| Dipropan-2-yl(2-Methoxyethyl) | 99% | High |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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³¹P NMR: A singlet at δ 148–150 ppm confirms the phosphoramidate structure, distinct from phosphites (δ 125–135 ppm) and phosphates (δ −2 to 3 ppm).
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¹H NMR: Isopropyl methyl protons resonate as a doublet at δ 1.2–1.4 ppm, while the 2-methoxyethyl group shows signals at δ 3.5–3.7 ppm (OCH₃) and δ 3.2–3.4 ppm (CH₂NH).
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 240.1284 [M+H]⁺, consistent with the theoretical mass of 239.25 g/mol.
Stability and Reactivity
Hydrolytic Stability
The compound demonstrates exceptional stability at pH 2.0–7.4, with <5% degradation over 72 hours at 25°C . This contrasts with H-phosphonates, which hydrolyze rapidly under acidic conditions .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, making it suitable for high-temperature applications in polymer-supported synthesis.
Comparative Analysis with Related Phosphoramidates
Diisopropyl Methylphosphonamidate
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Reactivity: Lower coupling efficiency (92%) due to steric hindrance from the methyl group.
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Solubility: Limited solubility in acetonitrile, necessitating THF as a co-solvent .
Aryl Phosphoramidates
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Therapeutic Use: Aryl derivatives (e.g., prodrugs of β-D-dioxolane-thymine) exhibit enhanced antiviral activity but suffer from cytotoxicity .
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Enzymatic Hydrolysis: Lipase-catalyzed cleavage of aryl phosphoramidates occurs 3× faster than esterase-mediated reactions .
Future Research Directions
Prodrug Development
Structural modifications to the 2-methoxyethyl group could yield phosphate prodrugs with:
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Enhanced Oral Bioavailability: Via lipase-mediated hydrolysis in the gastrointestinal tract .
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Targeted Delivery: Conjugation to tumor-homing peptides for cancer-specific activation.
Solid-State Applications
Exploration of the compound’s role in:
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Phosphoramidate Metal-Organic Frameworks (MOFs): For catalytic or sensing applications.
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Polymer-Bound Reagents: Enabling recyclable catalysts in green chemistry.
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